molecular formula C6H13ClN2O B2696500 rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride CAS No. 494209-39-1

rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride

Cat. No.: B2696500
CAS No.: 494209-39-1
M. Wt: 164.63
InChI Key: MONWWZXCWPTRDY-JBUOLDKXSA-N
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Description

rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both an amine and a carboxamide group within a cyclopentane ring structure makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the amine and carboxamide groups is achieved through a series of reactions, including amination and amidation.

    Chiral Resolution: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (1R,2S) configuration.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can be used to modify the carboxamide group.

    Substitution: Substitution reactions can occur at various positions on the cyclopentane ring, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its unique structure.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets. The amine and carboxamide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • rel-(1R,2S)-2-Aminocyclopentanecarboxylate hydrochloride
  • rel-(1R,2S)-2-Aminocyclopentanecarboxamide
  • rel-(1R,2S)-2-Aminocyclopentanecarboxylic acid

Uniqueness: What sets rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONWWZXCWPTRDY-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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